4-(1-Chlorovinyl)pyridine
Description
4-(1-Chlorovinyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 1-chlorovinyl group (–CH=CHCl). This structure combines the electron-deficient nature of pyridine with the electrophilic reactivity of the chlorovinyl substituent, making it a versatile intermediate in organic synthesis. The chlorovinyl group introduces steric and electronic effects that influence its chemical behavior, such as susceptibility to nucleophilic attack at the chlorine-bearing carbon or participation in cycloaddition reactions.
Properties
CAS No. |
100325-28-8 |
|---|---|
Molecular Formula |
C7H6ClN |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
4-(1-chloroethenyl)pyridine |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |
InChI Key |
CCVXDQBJSNUYNP-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=NC=C1)Cl |
Canonical SMILES |
C=C(C1=CC=NC=C1)Cl |
Synonyms |
Pyridine, 4-(1-chloroethenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(1-Chlorovinyl)pyridine | –CH=CHCl at C4 | C₇H₅ClN | ~153.6 |
| 4-Vinylpyridine | –CH=CH₂ at C4 | C₇H₇N | 105.1 |
| 4-Chloropyridine | –Cl at C4 | C₅H₄ClN | 113.5 |
| 4-(2-Aminoethyl)pyridine | –CH₂CH₂NH₂ at C4 | C₇H₁₀N₂ | 122.2 |
| 5-(1-Chlorovinyl)uridine | –CH=CHCl at C5 of uridine | C₉H₁₁ClN₂O₆ | ~302.6 |
Key Differences :
- 4-Vinylpyridine lacks the chlorine atom, reducing electrophilicity and enabling polymerization applications.
- 4-Chloropyridine has a simpler halogen substituent but lacks the conjugated double bond, limiting its utility in cycloaddition reactions.
- 4-(2-Aminoethyl)pyridine exhibits basicity and metal-coordination capabilities due to the amino group, unlike the inert chlorovinyl group .
Physical Properties
Data from substituted pyridines in and suggest trends:
| Compound Type | Melting Point Range (°C) | Molecular Weight Range (g/mol) | Key Functional Groups |
|---|---|---|---|
| Chlorovinyl-substituted | ~268–287 (complex analogs) | 466–545 (complex analogs) | –CH=CHCl, –N |
| Aminoethyl-substituted | Not reported | 122–545 | –NH₂, –CN |
| Halogenated pyridines | 113–302 | 113.5–302.6 | –Cl, –Br |
Notes:
- The chlorovinyl group in this compound likely lowers melting points compared to bulkier substituted analogs in due to reduced molecular symmetry .
- Higher molecular weight analogs (e.g., 545 g/mol in ) exhibit elevated melting points (~287°C), attributed to strong intermolecular forces from multiple aromatic and polar groups .
Key Findings :
- Aminoethyl-substituted pyridines () prioritize coordination chemistry over reactivity with organic electrophiles .
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